molecular formula C10H11ClO2 B248879 Methyl 2-[2-(chloromethyl)phenyl]acetate

Methyl 2-[2-(chloromethyl)phenyl]acetate

Cat. No.: B248879
M. Wt: 198.64 g/mol
InChI Key: MKQGUCPIBZQIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(chloromethyl)phenyl]acetate is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 2-[2-(chloromethyl)phenyl]acetate

InChI

InChI=1S/C10H11ClO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3

InChI Key

MKQGUCPIBZQIRP-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=CC=C1CCl

Canonical SMILES

COC(=O)CC1=CC=CC=C1CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrogen chloride gas was bubbled though a solution of 3-isochromanone (1.2 g, 8.1 mmol) in methanol (30 mL) for 3 minutes. Reaction stirred at room temperature for 8 hours. Mixture was diluted with water (70 mL). Mixture was extracted with dichloromethane (2×40 mL). Combined organic layers were washed with brine (20 mL). Mixture was dried (magnesium sulfate), filtered and concentrated in vacuo. Title compound was obtained as clear colorless oil in 90% yield. 1H NMR (300 MHz, CDCl3): δ=7.40-7.26 (m, 4H), 4.67 (s, 2H), 3.80 (s, 2H), 3.69 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 1.0 g (6.75 mmol) of 3-isochromanone in 10 ml of toluene was added 2.68 ml (29.7 mmol) of dichloromethyl methyl ether, and the mixture was stirred at 60° C. for 24 hours. After cooling to room temperature, a mixed solution of 3 ml of methyl alcohol and 1.1 ml of pyridine was added thereto, followed by further stirring at room temperature for 24 hours. To the reaction mixture was added 20 ml of 1N hydrochloric acid, followed by extraction with 20 ml of ethyl ether. The combined ether extract was washed with two 20 ml portions of 1N hydrochloric acid. Ethyl ether was evaporated, and the residue was purified with silica gel column chromatography (ethyl acetate:hexane=1:4) to obtain 1.034 g (yield: 77.1%) of pure methyl 2-(chloromethyl)phenylacetate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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